molecular formula C9H8FN5 B1601020 2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine CAS No. 30530-43-9

2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine

Cat. No. B1601020
CAS RN: 30530-43-9
M. Wt: 205.19 g/mol
InChI Key: OHGKSRVADPIOLJ-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine is a chemical compound with the empirical formula C10H8F3N5. It has a molecular weight of 255.20 . This compound is part of the organofluorine compounds, which are compounds containing at least one carbon-fluorine bond .


Physical And Chemical Properties Analysis

This compound is a solid with a boiling point of 333-334 °C and a melting point of 207-211 °C .

Scientific Research Applications

Green Synthesis and Structural Studies

2,4-Diamino-1,3,5-triazines, including derivatives like 2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine, can be prepared through environmentally friendly methods. Díaz‐Ortiz et al. (2004) demonstrated a green procedure for synthesizing these compounds using microwave irradiation, which offers benefits like reduced solvent use, short reaction times, and simple procedures. Their study also involved confirming structures using NMR spectroscopy and X-ray analysis, showing the versatility of these compounds in structural and synthetic chemistry (Díaz‐Ortiz et al., 2004).

Development of Supramolecular Polymers

Kunz et al. (2004) explored the formation of supramolecular polymers using 2,4-diamino-1,3,5-triazine derivatives. They investigated hydrogen-bonding interactions reminiscent of DNA's triple hydrogen bonds. This research highlights the potential of these triazine derivatives in developing novel polymeric materials with specific functional properties (Kunz et al., 2004).

Solubility and Thermal Stability in Polyimides

Li et al. (2017) conducted a study on the solubility, electrochemical behavior, and thermal stability of polyimides synthesized from 1,3,5-triazine-based diamines, including derivatives like 2,4-diamino-6-(3-fluorophenyl)-1,3,5-triazine. Their research contributes to the understanding of the physical properties of these materials, which is crucial for their application in polymer semiconductors (Li et al., 2017).

Thermotropic Liquid Crystalline Properties

Kohlmeier et al. (2006) synthesized new 2,4-diamino-6-phenyl-1,3,5-triazines and studied their thermotropic liquid crystalline properties. This research is significant for understanding the self-assembly and phase behavior of these materials, which could lead to novel applications in material science (Kohlmeier et al., 2006).

Safety And Hazards

The compound is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It is hazardous if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage .

properties

IUPAC Name

6-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGKSRVADPIOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511481
Record name 6-(3-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine

CAS RN

30530-43-9
Record name 6-(3-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30530-43-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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